molecular formula C12H13BrO2 B8308825 6-Bromo-2-tetralone ethylene ketal

6-Bromo-2-tetralone ethylene ketal

Cat. No.: B8308825
M. Wt: 269.13 g/mol
InChI Key: HGNTYOWZYSSTKE-UHFFFAOYSA-N
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Description

6-Bromo-2-tetralone ethylene ketal is a brominated tetralone derivative protected as an ethylene ketal. The compound features a fused bicyclic structure (tetralone backbone) with a bromine substituent at the 6-position and an ethylene ketal group at the 2-position. The ketal functionality stabilizes the ketone moiety, making it resistant to nucleophilic or reducing conditions during synthetic procedures . This compound is likely utilized as an intermediate in organic synthesis, particularly in reactions requiring selective deprotection or further functionalization of the bromine substituent.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

7'-bromospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene]

InChI

InChI=1S/C12H13BrO2/c13-11-2-1-10-8-12(14-5-6-15-12)4-3-9(10)7-11/h1-2,7H,3-6,8H2

InChI Key

HGNTYOWZYSSTKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1C=C(C=C3)Br)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares key properties of 6-Bromo-2-tetralone ethylene ketal with structurally related brominated ketals:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₂H₁₃BrO₂ 269.14 Not available Fused bicyclic system; bromine at 6-position; ketal stabilizes ketone
4-Bromobenzophenone ethylene ketal C₁₅H₁₃BrO₂ 305.17 59793-76-9 Aromatic benzophenone backbone; bromine at para-position; extended conjugation
3-Buten-2-one ethylene ketal C₅H₈O₂ 100.12 Not available Simple α,β-unsaturated ketal; used in palladium-catalyzed cross-couplings

Key Observations :

  • Molecular Complexity: The fused tetralone system in this compound introduces steric constraints and electronic effects distinct from the linear benzophenone or butenone analogs.
  • Bromine Reactivity: The bromine in this compound is positioned on a saturated carbon, whereas in 4-Bromobenzophenone ethylene ketal, it resides on an aromatic ring. This difference influences reactivity in substitution or cross-coupling reactions .
a) Catalytic Hydrogenation

Ethylene ketals are often employed to protect ketones during hydrogenation. For example, a cardanolide ketal (structurally analogous to this compound) was hydrogenated over palladium on carbon to yield a saturated product, demonstrating the ketal’s stability under reducing conditions . In contrast, α,β-unsaturated ketals like 3-buten-2-one ethylene ketal undergo palladium-catalyzed arylations with bromobenzene, producing benzalacetone ethylene ketal in 92% yield . The tetralone system in this compound may hinder similar reactions due to steric bulk.

b) Acid Hydrolysis

Ketal hydrolysis typically requires strong acids. For instance, a cardanolide ketal was hydrolyzed using 2.8 M perchloric acid in aqueous tetrahydrofuran . The fused tetralone system in this compound may slow hydrolysis compared to simpler ketals like 3-buten-2-one ethylene ketal, which lacks steric hindrance.

c) Cross-Coupling Reactions

4-Bromobenzophenone ethylene ketal’s aromatic bromine is primed for Suzuki or Ullmann couplings. However, the bromine in this compound, being aliphatic, may require harsher conditions or specialized catalysts for analogous reactions .

Industrial and Patent Relevance

Dorf Ketal’s patents on ethylene process technologies (e.g., carbonyl compound removal) highlight the industrial importance of ketals .

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